Cas no 106920-05-2 (5-Chloro-7-iodo-8-isopropoxyquinoline)
5-Chloro-7-iodo-8-isopropoxyquinoline Chemical and Physical Properties
Names and Identifiers
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- Quinoline, 5-chloro-7-iodo-8-(1-methylethoxy)-
- 5-Chloro-7-iodo-8-isopropoxyquinoline
- 5-chloro-7-iodo-8-propan-2-yloxyquinoline
- HWOIDUODKSOSJP-UHFFFAOYSA-N
- SCHEMBL4041352
- 5-chloro-7-iodo-8-isopropoxy-quinoline
- DB-123947
- SB72129
- 106920-05-2
-
- Inchi: 1S/C12H11ClINO/c1-7(2)16-12-10(14)6-9(13)8-4-3-5-15-11(8)12/h3-7H,1-2H3
- InChI Key: HWOIDUODKSOSJP-UHFFFAOYSA-N
- SMILES: IC1C=C(C2=CC=CN=C2C=1OC(C)C)Cl
Computed Properties
- Exact Mass: 346.95703
- Monoisotopic Mass: 346.95739g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- PSA: 22.12
5-Chloro-7-iodo-8-isopropoxyquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C116580-1g |
5-Chloro-7-iodo-8-isopropoxyquinoline |
106920-05-2 | 1g |
$ 995.00 | 2022-06-06 | ||
| TRC | C116580-2.5g |
5-Chloro-7-iodo-8-isopropoxyquinoline |
106920-05-2 | 2.5g |
$ 1660.00 | 2022-06-06 |
5-Chloro-7-iodo-8-isopropoxyquinoline Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 5-Chloro-7-iodo-8-isopropoxyquinoline
Introduction to 5-Chloro-7-iodo-8-isopropoxyquinoline (CAS No. 106920-05-2)
5-Chloro-7-iodo-8-isopropoxyquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 106920-05-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This heterocyclic molecule, featuring a quinoline backbone, is distinguished by the presence of chloro, iodo, and isopropoxy substituents at specific positions. The structural configuration of this compound not only makes it a subject of academic interest but also opens up diverse possibilities for its application in drug discovery and development.
The quinoline scaffold is a well-established motif in medicinal chemistry, with numerous derivatives exhibiting pharmacological properties ranging from antimicrobial to anticancer effects. The introduction of halogen atoms, such as chlorine and iodine, at the 5- and 7-positions, respectively, introduces electrophilic centers that can participate in various chemical transformations. These modifications enhance the reactivity of the molecule, making it a valuable intermediate in synthesizing more complex pharmacophores.
The isopropoxy group at the 8-position adds another layer of functional diversity, influencing both the electronic and steric properties of the molecule. This substituent can modulate solubility, metabolic stability, and interactions with biological targets. The precise arrangement of these functional groups on the quinoline core is critical for optimizing biological activity and minimizing potential side effects.
In recent years, there has been a surge in research focused on developing novel quinoline derivatives with enhanced therapeutic profiles. The combination of chloro and iodo substituents in 5-Chloro-7-iodo-8-isopropoxyquinoline has been explored for its potential in inhibiting specific enzymes and receptors involved in diseases such as cancer and inflammation. Studies have demonstrated that such modifications can improve binding affinity and selectivity, leading to more effective drug candidates.
One of the most compelling aspects of this compound is its versatility as a building block in synthetic chemistry. The presence of multiple reactive sites allows for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. These chemical manipulations enable researchers to generate a library of derivatives with tailored properties for targeted drug delivery systems.
The pharmacological activity of 5-Chloro-7-iodo-8-isopropoxyquinoline has been investigated in several preclinical studies. Initial findings suggest that it may exhibit inhibitory effects on kinases and other enzymes implicated in tumor growth and progression. Additionally, its ability to cross the blood-brain barrier has raised interest in its potential applications for neurological disorders. These preliminary results underscore the importance of continued research to fully elucidate its therapeutic potential.
The synthesis of 5-Chloro-7-iodo-8-isopropoxyquinoline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations, have been employed to construct the desired framework efficiently. The scalability of these synthetic routes is crucial for transitioning from laboratory-scale production to industrial applications.
The chemical stability of this compound under various conditions is another critical factor that influences its practical utility. Factors such as pH sensitivity, light exposure, and storage temperature must be carefully controlled to maintain its integrity during handling and formulation into final products. Collaborative efforts between chemists and formulation scientists are essential to develop robust protocols that preserve the efficacy of 5-Chloro-7-iodo-8-isopropoxyquinoline throughout its lifecycle.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is paramount for compounds intended for pharmaceutical use. Documentation of synthesis procedures, quality control measures, and stability studies are all integral components of bringing this type of molecule into compliance with international standards. This rigorous approach not only ensures safety but also fosters trust among stakeholders involved in drug development.
The future prospects for 5-Chloro-7-iodo-8-isopropoxyquinoline are promising, with ongoing research aimed at expanding its therapeutic applications. Exploration into combination therapies involving this compound with other bioactive molecules could yield synergistic effects that enhance treatment outcomes. Additionally, computational modeling techniques are being leveraged to predict novel derivatives with improved pharmacokinetic profiles.
In conclusion,5-Chloro-7-iodo-8-isopropoxyquinoline (CAS No. 106920-05-2) represents a significant advancement in quinoline-based drug discovery. Its unique structural features offer a rich foundation for developing innovative therapeutics targeting various diseases. As research progresses,this compound is poised to play an increasingly important role in shaping the future landscape of medicinal chemistry。
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